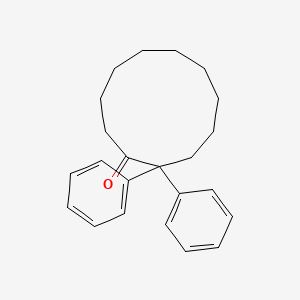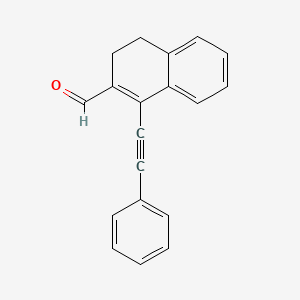
l-Tyrosyl-l-alanyl-l-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
l-Tyrosyl-l-alanyl-l-phenylalanine is a tripeptide composed of three amino acids: l-tyrosine, l-alanine, and l-phenylalanine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. Tripeptides like this compound are often studied for their unique properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of l-Tyrosyl-l-alanyl-l-phenylalanine typically involves the stepwise coupling of the three amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include the Boc (tert-butoxycarbonyl) group for the amino group and the methyl ester for the carboxyl group.
Coupling of l-tyrosine and l-alanine: The amino group of l-tyrosine is protected with a Boc group, and the carboxyl group of l-alanine is protected as a methyl ester. The two protected amino acids are then coupled using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Deprotection and coupling with l-phenylalanine: After the initial coupling, the protecting groups are removed, and the resulting dipeptide is coupled with l-phenylalanine using similar conditions.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using specific enzymes like aminoacyl-tRNA synthetases. These enzymes can facilitate the coupling of amino acids with high specificity and efficiency. Additionally, fermentation processes using genetically engineered microorganisms can be employed to produce the tripeptide on a larger scale.
化学反応の分析
Types of Reactions
l-Tyrosyl-l-alanyl-l-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of l-tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The aromatic rings of l-tyrosine and l-phenylalanine can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group in l-tyrosine can lead to the formation of dopaquinone, while reduction of the peptide backbone can yield reduced peptides with altered properties.
科学的研究の応用
l-Tyrosyl-l-alanyl-l-phenylalanine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: The tripeptide can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Industry: The compound can be used in the development of novel biomaterials and as a building block for peptide-based materials.
作用機序
The mechanism of action of l-Tyrosyl-l-alanyl-l-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl group of l-tyrosine can participate in hydrogen bonding and electrostatic interactions, while the aromatic rings of l-tyrosine and l-phenylalanine can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
l-Alanyl-l-phenylalanine: A dipeptide composed of l-alanine and l-phenylalanine.
l-Tyrosyl-l-phenylalanine: A dipeptide composed of l-tyrosine and l-phenylalanine.
l-Alanyl-l-tyrosine: A dipeptide composed of l-alanine and l-tyrosine.
Uniqueness
l-Tyrosyl-l-alanyl-l-phenylalanine is unique due to its specific combination of amino acids, which imparts distinct physicochemical properties and biological activities. The presence of both aromatic and aliphatic amino acids in the tripeptide allows for diverse interactions with molecular targets, making it a valuable compound for various research applications.
特性
CAS番号 |
169380-94-3 |
|---|---|
分子式 |
C21H25N3O5 |
分子量 |
399.4 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H25N3O5/c1-13(23-20(27)17(22)11-15-7-9-16(25)10-8-15)19(26)24-18(21(28)29)12-14-5-3-2-4-6-14/h2-10,13,17-18,25H,11-12,22H2,1H3,(H,23,27)(H,24,26)(H,28,29)/t13-,17-,18-/m0/s1 |
InChIキー |
XGEUYEOEZYFHRL-KKXDTOCCSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
正規SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-(trifluoromethyl)-](/img/structure/B12549778.png)

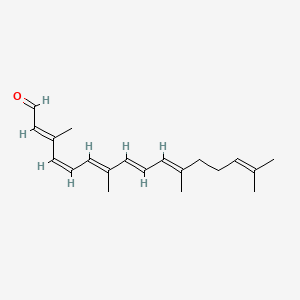


![2-[5-(2,2-Diphenylethenyl)thiophen-2-yl]-1,3-benzothiazole](/img/structure/B12549802.png)

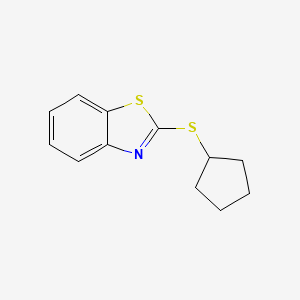
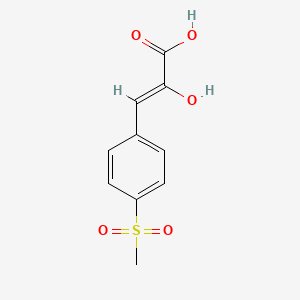
![1,1'-(Propane-2,2-diyl)bis{3-[(2-methylprop-2-en-1-yl)oxy]benzene}](/img/structure/B12549825.png)
